molecular formula C12H18ClNO2 B13652743 (R)-(4-Benzylmorpholin-2-yl)methanol hydrochloride

(R)-(4-Benzylmorpholin-2-yl)methanol hydrochloride

Cat. No.: B13652743
M. Wt: 243.73 g/mol
InChI Key: DMOHDTJWLARAIF-UTONKHPSSA-N
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Description

®-(4-Benzylmorpholin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the morpholine ring. This compound is often used in research and development settings, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Benzylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of ®-4-benzylmorpholine with formaldehyde under acidic conditions to form the corresponding methanol derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

®-(4-Benzylmorpholin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzyl ketone, while reduction can produce benzyl alcohol or benzylamine .

Scientific Research Applications

®-(4-Benzylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(4-Benzylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(4-Benzylmorpholin-2-yl)methanol hydrochloride is unique due to its specific structure, which combines the properties of morpholine and benzyl groups. This combination allows it to interact with a wide range of molecular targets, making it versatile for various research applications .

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

[(2R)-4-benzylmorpholin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H/t12-;/m1./s1

InChI Key

DMOHDTJWLARAIF-UTONKHPSSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CO.Cl

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CO.Cl

Origin of Product

United States

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